N-(4-cyano-4-methylpentyl)-N-prop-2-ynylmethanesulfonamide
Description
N-(4-cyano-4-methylpentyl)-N-prop-2-ynylmethanesulfonamide is a chemical compound with a complex structure that includes a cyano group, a methyl group, and a prop-2-ynyl group attached to a methanesulfonamide backbone
Properties
IUPAC Name |
N-(4-cyano-4-methylpentyl)-N-prop-2-ynylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-5-8-13(16(4,14)15)9-6-7-11(2,3)10-12/h1H,6-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJLXGGUVMYSJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCN(CC#C)S(=O)(=O)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyano-4-methylpentyl)-N-prop-2-ynylmethanesulfonamide typically involves multiple steps. One common route includes the reaction of 4-cyano-4-methylpentylamine with propargyl bromide in the presence of a base such as potassium carbonate to form the intermediate N-(4-cyano-4-methylpentyl)-N-prop-2-ynylamine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
N-(4-cyano-4-methylpentyl)-N-prop-2-ynylmethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can serve as a probe or ligand in biochemical assays, helping to study enzyme activities and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-cyano-4-methylpentyl)-N-prop-2-ynylmethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and sulfonamide groups can form hydrogen bonds and electrostatic interactions with active sites, while the prop-2-ynyl group may participate in covalent bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
N-(4-cyano-4-methylpentyl)-N-prop-2-ynylamine: Lacks the sulfonamide group, which may affect its reactivity and biological activity.
N-(4-cyano-4-methylpentyl)-N-prop-2-ynylsulfonamide: Similar structure but with different substituents, leading to variations in chemical properties and applications.
Uniqueness: N-(4-cyano-4-methylpentyl)-N-prop-2-ynylmethanesulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and interaction capabilities. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
